Chlorpromazine Sulfone Hydrochloride

Description

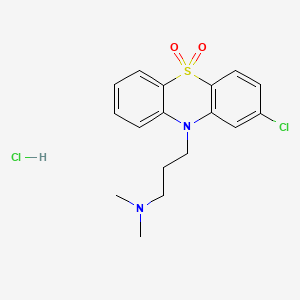

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANTWWZPQFMOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Mechanistic Pathways of Chlorpromazine Sulfone Hydrochloride Formation

Controlled Chemical Synthesis Approaches for Chlorpromazine (B137089) Sulfone Hydrochloride

The direct synthesis of Chlorpromazine Sulfone Hydrochloride is primarily achieved through the oxidation of chlorpromazine. Chemical methods have been developed to selectively oxidize the sulfur atom in the phenothiazine (B1677639) ring to form the corresponding sulfone.

One common approach involves the use of strong oxidizing agents. For instance, the oxidation of chlorpromazine to its sulfoxide (B87167) is a well-established reaction, which can be further oxidized to the sulfone. psu.edu Reagents such as hydrogen peroxide or nitrous acid have been employed for the initial oxidation to the sulfoxide. nih.gov Further controlled oxidation under specific reaction conditions can yield the sulfone.

Electrochemical synthesis offers another controlled method for producing sulfoxide and sulfone metabolites of phenothiazine derivatives. nih.gov By applying a specific electrical current, the oxidation of chlorpromazine at the sulfur atom can be precisely controlled to yield the desired sulfone product. nih.gov This method allows for a high degree of selectivity and yield. For example, constant current electrolysis has been used to synthesize chlorpromazine-S-oxide (CPZ-SO) and can be extended to produce the sulfone. nih.gov

A patented synthesis process for chlorpromazine hydrochloride involves the reaction of 2-chlorophenothiazine (B30676) with N,N-dimethyl-3-chloropropylamine using sodium hydroxide (B78521) and tetrabutylammonium (B224687) bromide as condensing agents. google.com While this patent focuses on the parent drug, the subsequent oxidation of the resulting chlorpromazine would be a necessary step to form the sulfone, which would then be converted to its hydrochloride salt.

The table below summarizes some of the chemical methods used for the oxidation of chlorpromazine.

| Oxidizing Agent/Method | Product(s) | Reference |

| Aqueous Nitrous Acid | Chlorpromazine Sulfoxide | nih.gov |

| Hydrogen Peroxide | Chlorpromazine Sulfoxide | nih.gov |

| Nitric Oxide | Chlorpromazine Sulfoxide | rsc.org |

| Ferric Nitrate Nonahydrate | Chlorpromazine Sulfoxide | nih.gov |

| Electrochemical Oxidation | Chlorpromazine Sulfoxide, Chlorpromazine Sulfone | nih.gov |

Oxidative Transformation Mechanisms Leading to Sulfone Species

The transformation of chlorpromazine to its sulfone derivative is a critical pathway in both biological systems and environmental settings. This oxidation primarily targets the sulfur atom within the phenothiazine ring structure.

Enzymatic Oxidation Processes (e.g., Cytochrome P450-mediated S-oxidation)

In biological systems, the oxidation of chlorpromazine is extensively metabolized, with S-oxidation being a major pathway. drugbank.com This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the liver. drugbank.comnih.gov Specifically, CYP1A2 has been identified as a key enzyme involved in the S-oxidation of chlorpromazine. researchgate.netnih.gov

The enzymatic reaction involves the insertion of an oxygen atom into the sulfur atom of the phenothiazine ring, initially forming chlorpromazine sulfoxide. psu.edunih.gov This reaction requires reduced triphosphopyridine nucleotide (NADPH) and molecular oxygen. psu.edu The proposed mechanism for CYP-mediated S-oxidation involves the formation of a highly reactive oxygen species at the enzyme's active site, which then attacks the electron-rich sulfur atom of chlorpromazine. youtube.comyoutube.com Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone. psu.edu Studies with guinea pig liver microsomes have demonstrated the enzymatic conversion of chlorpromazine to its sulfoxide. psu.edunih.gov

The following table details the key enzymes involved in chlorpromazine oxidation:

| Enzyme Family | Specific Isoform(s) | Metabolic Pathway | Reference |

| Cytochrome P450 | CYP1A2, CYP2D6, CYP3A4 | S-oxidation, Hydroxylation, N-demethylation | drugbank.comnih.gov |

Non-Enzymatic Oxidative Routes (e.g., Molecular Oxygen Interactions)

Chlorpromazine can also undergo oxidation through non-enzymatic pathways, particularly through direct reactions with molecular oxygen, often facilitated by catalysts or light. The aerial oxidation of phenothiazines, including chlorpromazine, to their sulfoxides can be catalyzed by nitric oxide and related nitrogen oxides. rsc.org This process is believed to proceed through the formation of a phenothiazine cation radical, which is then converted to the sulfoxide. rsc.org

The reaction with singlet oxygen, a highly reactive form of oxygen, also leads to the oxidation of chlorpromazine. nih.govacs.org Studies have shown that the interaction between singlet oxygen and the side-chain dimethylamino nitrogen of chlorpromazine is a key step in the oxidation process. nih.govacs.org

Abiotic Degradation Pathways Yielding this compound

Chlorpromazine is susceptible to degradation under various environmental conditions, leading to the formation of several transformation products, including the sulfone.

Photolytic Degradation Processes and Product Profiling

Chlorpromazine is known to be photosensitive and degrades upon exposure to ultraviolet (UV) light. researchgate.netrsc.org Photodegradation studies have shown that chlorpromazine is almost completely eliminated after several hours of irradiation with a xenon arc lamp. nih.gov This process yields a multitude of photoproducts. nih.gov

The primary photolytic transformation product of chlorpromazine under aerobic conditions is chlorpromazine sulfoxide. mdpi.com This is formed through the direct reaction of photo-excited chlorpromazine with molecular oxygen or through the hydrolysis of a radical cation intermediate. mdpi.com While the sulfoxide is a major product, further photo-oxidation can potentially lead to the formation of the sulfone, although the sulfoxide itself has been found to be relatively stable under certain light conditions. mdpi.com

Analysis of photolytic degradation products using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has identified various transformation products with different mass-to-charge ratios (m/z), indicating hydroxylation, demethylation, and oxidation of the parent compound. nih.govmdpi.com

The table below lists some of the identified photoproducts of chlorpromazine.

| m/z Value | Proposed Structure/Modification | Reference |

| 335 | Chlorpromazine sulfoxide or Chlorpromazine-N-oxide | mdpi.com |

| 351 | Hydroxylated chlorpromazine sulfoxide or dihydroxylated chlorpromazine | mdpi.com |

| 317 | Demethylated chlorpromazine sulfoxide or hydroxylated chlorpromazine | mdpi.com |

| 301 | Dechlorinated and hydroxylated chlorpromazine | mdpi.com |

| 285 | Promazine (B1679182) | mdpi.com |

Environmental Oxidation and Hydrolysis Mechanisms

In aquatic environments, chlorpromazine can undergo oxidation and hydrolysis, contributing to its degradation and the formation of transformation products. The oxidation process in the environment can be influenced by various factors, including the presence of oxidizing agents and sunlight.

Hydrolysis of chlorpromazine itself is not the primary pathway for the formation of the sulfone. However, hydrolysis of intermediate species, such as the chlorpromazine radical cation formed during photolysis, is a proposed mechanism for the formation of chlorpromazine sulfoxide. mdpi.com While direct evidence for the widespread environmental hydrolysis leading to the sulfone is limited, the general principles of environmental chemistry suggest that oxidative processes in water bodies, potentially catalyzed by metal ions or other substances, could contribute to the formation of chlorpromazine sulfone over time. Studies have shown that chlorpromazine can affect ATP hydrolysis in biological membranes, but this is a pharmacological effect rather than a degradation pathway for the compound itself. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantitation of Chlorpromazine Sulfone Hydrochloride

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are paramount for the separation and analysis of chlorpromazine (B137089) sulfone hydrochloride from complex matrices. These methods offer high sensitivity and selectivity, enabling the precise determination of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with Selective Detection (e.g., Fluorescence, Diode Array)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of chlorpromazine and its derivatives. When coupled with selective detectors like fluorescence or diode array detectors (DAD), HPLC provides robust and sensitive methods for the quantification of chlorpromazine sulfone.

A notable HPLC method utilizes an amino-bonded microparticulate column for the rapid determination of chlorpromazine hydrochloride and its two primary oxidation products, the sulfoxide (B87167) and the sulfone. nih.gov This procedure allows for the simultaneous identification and quantitation of the sulfoxide and sulfone, even in the presence of a hundredfold excess of the parent compound, by employing selective fluorometric detection. nih.gov The quantitation of chlorpromazine itself is achieved by altering the fluorescence detection settings. nih.gov This method has demonstrated the ability to quantify the sulfoxide and sulfone at levels as low as 0.1 micrograms, which corresponds to a 0.1% contamination level. nih.gov A typical chromatographic run can be completed within 15 minutes, highlighting the efficiency of the method. nih.gov

The use of a photodiode array (PDA) detector in HPLC offers the advantage of acquiring UV-visible spectra of the eluting peaks, which aids in the identification and purity assessment of the analytes, including chlorpromazine and its metabolites. hamiltoncompany.com

Table 1: HPLC Method Parameters for Chlorpromazine Sulfone Analysis

| Parameter | Details | Reference |

| Column | Amino-bonded microparticulate column | nih.gov |

| Detection | Selective Fluorometric Detection | nih.gov |

| Quantitation Limit | 0.1 µg (for sulfoxide and sulfone) | nih.gov |

| Run Time | < 15 minutes | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) systems, with their use of smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (QTOF-MS), the sensitivity and specificity of the analysis are significantly enhanced.

A UPLC-MS/MS method has been developed for the simultaneous determination of several new psychoactive substances, including chlorpromazine, in urine samples. nih.gov This method boasts low limits of detection (LOD) and quantification (LOQ), in the range of 0.001–0.005 µg L⁻¹ and 0.005–0.01 µg L⁻¹, respectively. nih.gov

Furthermore, ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS) has been successfully applied for the identification and determination of chlorpromazine and four of its major metabolites in animal-derived foods. nju.edu.cn This high-resolution mass spectrometry approach allows for accurate mass measurements, which is crucial for the confident identification of metabolites. nju.edu.cn The limits of quantification for the metabolites were reported to be 2.0 µg kg⁻¹ in fish and 1.0 µg kg⁻¹ in pork samples. nju.edu.cn

An LC-MS/MS method has also been established for the quantification of chlorpromazine metabolites, including chlorpromazine sulfoxide, in microsomal enzymes. documentsdelivered.com This method was fully validated in rat liver microsomes and demonstrated good accuracy, precision, and extraction recovery with no significant matrix effects detected. documentsdelivered.com

Table 2: UPLC and LC-MS/MS Methods for Chlorpromazine Metabolite Analysis

| Technique | Matrix | Analytes | Key Findings | Reference |

| UPLC-MS | Urine | Chlorpromazine and other psychoactive substances | LOD: 0.001–0.005 µg L⁻¹, LOQ: 0.005–0.01 µg L⁻¹ | nih.gov |

| UHPLC-Q-Orbitrap MS | Fish, Pork | Chlorpromazine and 4 major metabolites | LOQs: 2.0 µg kg⁻¹ (fish), 1.0 µg kg⁻¹ (pork) | nju.edu.cn |

| LC-MS/MS | Microsomal enzymes | Chlorpromazine metabolites (including sulfoxide) | Fully validated method with good accuracy and precision | documentsdelivered.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chlorpromazine and its metabolites. A highly specific GC/MS method using selected ion recording has been developed for the quantitative determination of chlorpromazine and five of its major metabolites in biological fluids. nih.gov This method utilizes deuterium-labeled internal standards for accurate quantification through an inverse stable isotope dilution technique. nih.gov It is capable of measuring concentrations in the ng/ml range in biological samples like plasma and red blood cells. nih.gov

The application of GC-MS/MS has also been described for the determination of seven antipsychotic drugs, including chlorpromazine, in plasma and oral fluid. researchgate.net This method was validated for selectivity, linearity, accuracy, precision, and recovery, proving its suitability for routine analysis. researchgate.net

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are widely used for the characterization and quantification of chlorpromazine and its derivatives, offering alternative or complementary approaches to chromatographic methods.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantitative analysis of chlorpromazine. omicsonline.org However, the presence of interfering substances in complex samples can be a challenge. Derivative spectrophotometry helps to overcome this by enhancing the resolution of overlapping spectral bands.

A third-order derivative UV spectroscopy method has been developed for the determination of chlorpromazine and its sulfoxide impurity in various pharmaceutical dosage forms. rsc.orgpsu.edu This technique offers greater specificity compared to conventional UV spectrophotometry by transforming the composite spectrum into its third derivative. rsc.orgpsu.edu The quantification of the parent compound and the sulfoxide is achieved by measuring the amplitudes of specific peaks in the third-derivative spectrum. rsc.orgpsu.edu The results obtained with this method were statistically similar to those from a reversed-phase HPLC method. rsc.orgpsu.edu

The UV spectrum of chlorpromazine hydrochloride in ethanol (B145695) shows a maximum absorption wavelength (λmax) at 260 nm. researchgate.net Other studies have reported a λmax at 314 nm for chlorpromazine hydrochloride, which shifts to 413 nm after the addition of a chromophoric agent like bromophenol blue. omicsonline.org

Table 3: UV-Vis Spectrophotometric Data for Chlorpromazine

| Method | λmax (nm) | Key Feature | Reference |

| Third-order Derivative UV Spectroscopy | 259 nm and 267 nm (for chlorpromazine), 350 nm and 361 nm (for sulfoxide) | Enhanced specificity for determining chlorpromazine and its sulfoxide | rsc.orgpsu.edu |

| UV-Vis Spectrophotometry | 260 nm (in ethanol) | Standard UV absorption peak | researchgate.net |

| UV-Vis Spectrophotometry with Chromophore | 413 nm (with bromophenol blue) | Shift in λmax for enhanced detection | omicsonline.org |

Spectrofluorimetric Analysis for Enhanced Sensitivity

Spectrofluorimetry is a highly sensitive technique that can be employed for the determination of fluorescent compounds or those that can be converted into fluorescent derivatives. Chlorpromazine and its sulfoxide are known to exhibit fluorescence, which can be exploited for their analysis.

A second-derivative spectrofluorimetric procedure has been developed for the determination of sulfoxide impurities in phenothiazines, including chlorpromazine hydrochloride. nih.gov This method is based on measuring the amplitude in the second-derivative excitation spectrum of the sulfoxide in a pH 8 buffer solution. nih.gov It is a rapid, accurate, and precise method capable of measuring sulfoxide concentrations down to 0.1% m/m of the parent compound. nih.gov

The principle of oxidative derivatization to yield a strongly fluorescent sulfoxide has also been applied to other phenothiazines like prochlorperazine, suggesting its potential applicability to chlorpromazine sulfone analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including Chlorpromazine Sulfone Hydrochloride. The transformation of the sulfide (B99878) bridge in the phenothiazine (B1677639) ring of chlorpromazine to a sulfone group (SO₂) induces significant changes in the local electronic environment, which are readily detectable by NMR.

Research investigating the oxidation mechanisms of chlorpromazine has utilized ¹H-NMR spectroscopy, among other techniques, to characterize the resulting products. researchgate.net The formation of the sulfone leads to a downfield shift (deshielding) of the protons on the carbon atoms adjacent to the sulfur atom. This is due to the strong electron-withdrawing nature of the two oxygen atoms in the sulfone group. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, a complete and unambiguous structural assignment of this compound can be achieved, distinguishing it from the parent compound and the intermediate sulfoxide. researchgate.net

Table 1: Expected ¹H-NMR Spectral Changes in the Formation of this compound

| Proton Environment | Chlorpromazine HCl | Chlorpromazine Sulfone HCl | Rationale for Shift |

| Aromatic Protons (Phenothiazine Ring) | Complex multiplet | Significant downfield shift, especially for protons ortho to the sulfone group | Strong deshielding effect from the electron-withdrawing SO₂ group alters the aromatic ring current. |

| Alkyl Chain Protons (adjacent to N) | Multiplets | Minor shifts | The primary structural change is distant from this part of the molecule. |

| N-demethyl Protons | Singlet | Minor shifts | Distant from the oxidation site. |

This table is illustrative, based on established principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are highly effective for identifying specific functional groups and are instrumental in confirming the oxidation of chlorpromazine to its sulfone derivative.

The most significant change in the vibrational spectrum upon formation of this compound is the appearance of new, strong absorption bands characteristic of the sulfone group.

Infrared (IR) Spectroscopy : Studies involving the characterization of chlorpromazine oxidation products have employed Fourier Transform Infrared (FT-IR) spectroscopy. researchgate.net The IR spectrum of the sulfone is distinguished by two intense absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The presence of these distinct bands provides conclusive evidence of the sulfone functionality.

Both techniques are non-destructive, require minimal sample preparation, and can be used to analyze solid-state samples, making them valuable tools in pharmaceutical analysis. americanpharmaceuticalreview.comsci-hub.se

Electrochemical and Biosensor-Based Detection Systems

Electrochemical and sensor-based methods offer high sensitivity, rapid analysis times, and potential for miniaturization, making them attractive for the detection of this compound.

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are widely used for the determination of pharmaceutical drugs in various samples. nih.govresearchgate.net These sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the activity of a specific ion in solution.

For the analysis of chlorpromazine and its degradation products, ISEs have been developed that show a Nernstian response over a wide concentration range. mdpi.comresearchgate.netnih.gov While many sensors are designed to be selective for the parent Chlorpromazine Hydrochloride cation, their performance is often evaluated in the presence of potential interferents, including its degradation products like the sulfone. mdpi.com The selectivity of an electrode for the parent drug over its sulfone metabolite is a critical parameter. For instance, sensors have been successfully used to quantify chlorpromazine in the presence of its principal photodegradants, demonstrating their utility in stability studies where the formation of the sulfone is monitored over time. mdpi.com The operational pH range for these sensors is typically between 2.0 and 6.0. mdpi.comresearchgate.net

Voltammetric and amperometric methods are powerful techniques for studying and quantifying compounds that can be oxidized or reduced. The electrochemical behavior of Chlorpromazine Hydrochloride has been investigated using methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govresearchgate.net

The oxidation of the chlorpromazine molecule at an electrode surface can be monitored to quantify the parent drug. nih.gov Studies have delved into the complex electrochemical oxidation mechanisms, revealing that the process can involve multiple electron transfers and conformational changes. researchgate.netacs.org Since this compound is already in a highly oxidized state at the sulfur atom, its electrochemical signature differs significantly from the parent compound. This difference can be exploited for analytical purposes. For example, an analytical method might selectively detect the unoxidized parent drug, with the sulfone metabolite being electrochemically inactive at the applied potential, or it may be used to study the stepwise oxidation process from the parent drug to the sulfone. researchgate.net

Nanoparticle-based sensing strategies have emerged as simple, rapid, and cost-effective analytical tools. researchgate.net One notable method for detecting Chlorpromazine Hydrochloride involves its ability to act as a reducing agent in the in situ formation of gold nanoparticles (AuNPs) from gold ions. dntb.gov.uarsc.org This reaction produces a colored solution containing AuNPs, with a characteristic surface plasmon resonance band that can be measured by UV-vis spectrophotometry for quantitative analysis. rsc.org

This type of assay is highly dependent on the reducing properties of the analyte. This compound, being an oxidized metabolite, is not expected to possess the same reducing capacity as the parent drug. This inherent difference in chemical reactivity forms a basis for selectivity. The nanoparticle-based colorimetric method could potentially quantify the parent drug with minimal interference from the sulfone metabolite, making it a valuable tool for assessing the purity of Chlorpromazine Hydrochloride or for studying its degradation kinetics where the sulfone is a final product. dntb.gov.uarsc.orgmdpi.com

Methodological Validation Parameters and Quantitative Performance Assessment

The reliability and accuracy of any analytical method depend on rigorous validation. Key parameters assessed include the limit of detection (LOD), limit of quantitation (LOQ), linearity, selectivity, and robustness. omicsonline.org Various analytical techniques applied to chlorpromazine and its derivatives have been validated according to established guidelines. omicsonline.orgomicsonline.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed for the simultaneous determination of Chlorpromazine Hydrochloride and its oxidation products, including the sulfone. nih.gov One such method demonstrated the ability to quantify the sulfoxide and sulfone at levels as low as 0.1 µg, representing a 0.1% contamination level, showcasing excellent sensitivity and specificity. nih.gov

Potentiometric Sensors : These sensors have been shown to have wide linear ranges, typically from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M, with near-Nernstian slopes of approximately 59 mV/decade. mdpi.comnih.gov Detection limits can reach as low as 1.0 x 10⁻⁷ mol L⁻¹. researchgate.net

Colorimetric Assays : Nanoparticle-based colorimetric methods for the parent drug have reported a linear range of 0.1–30 µg mL⁻¹, a limit of detection of 0.06 µg mL⁻¹, and a limit of quantitation of 0.23 µg mL⁻¹. rsc.org These methods demonstrate good precision, with a relative standard deviation (RSD) of less than 3.5%. rsc.org

The selectivity of each method is paramount, ensuring that the signal from this compound can be resolved from that of the parent drug and other related substances.

Table 2: Performance Characteristics of Selected Analytical Methods

| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| HPLC-Fluorescence | CPZ, CPZ Sulfoxide, CPZ Sulfone | Not Specified | Not Specified | 0.1 µg (for Sulfone) | nih.gov |

| Potentiometry (ISE) | CPZ-HCl | 1x10⁻⁶ M - 1x10⁻² M | 1x10⁻⁷ M | Not Specified | mdpi.comresearchgate.net |

| Colorimetry (AuNP) | CPZ-HCl | 0.1 - 30 µg/mL | 0.06 µg/mL | 0.23 µg/mL | rsc.org |

| Voltammetry (DPV) | CPZ-HCl | 0.1 - 100 µmol/L | Not Specified | Not Specified | researchgate.net |

CPZ = Chlorpromazine

In Vitro Biochemical and Molecular Mechanisms of Chlorpromazine Sulfone Hydrochloride

Investigations into Molecular Interactions with Biological Macromolecules (e.g., Proteins, Lipids) in Cellular Models

The interaction of chlorpromazine (B137089) and its metabolites with biological macromolecules, particularly proteins and lipids within cellular membranes, is a critical aspect of their mechanism of action. While research specifically detailing Chlorpromazine Sulfone Hydrochloride is limited, studies on the parent compound, chlorpromazine, provide significant insights into these interactions.

Chlorpromazine hydrochloride (CPZ) has been shown to readily bind to and disturb the molecular ordering of phospholipid bilayers. researchgate.net This interaction is rapid and can lead to time-dependent disruption of the membrane, including the formation of holes. researchgate.net The pharmacological efficacy of antipsychotic drugs like chlorpromazine is often linked to their nonspecific interactions with the cell membrane. researchgate.net These drugs exhibit a higher affinity for acidic or negatively charged lipids, which are prevalent in nerve cell membranes, suggesting an indirect effect on membrane-embedded proteins involved in signal transduction. researchgate.net

Electron paramagnetic resonance (EPR) spectroscopy studies on the interaction of chlorpromazine with artificial phospholipid membranes (egg-yolk phosphatidylcholine liposomes) have demonstrated that the ionized form of the drug alters the surface electric potential. nih.gov This modification of the membrane's surface potential provides information on the binding of the drug to the lipid bilayer. nih.gov

In cellular models, such as Saccharomyces cerevisiae, chlorpromazine has been observed to cause a decrease in total lipid content, an effect that can be counteracted by the antioxidant N-acetyl L-cysteine. nih.gov This suggests that oxidative stress may be involved in the lipid alterations caused by the parent compound. nih.gov Furthermore, in different experimental models, chlorpromazine is known to induce phospholipidosis, which is the intracellular accumulation of phospholipids. nih.gov

The transcellular permeability of chlorpromazine has been examined in Madin-Darby canine kidney (MDCK) cells, which form a polarized monolayer. These studies revealed a high intrinsic cell partition coefficient, indicating significant membrane interaction. nih.gov The efflux of the drug from the cells was found to be much slower and dependent on the presence of protein acceptors in the surrounding solution, highlighting the importance of protein binding in its disposition. nih.gov

While these findings primarily concern chlorpromazine, the structural similarity of its sulfone metabolite suggests that it would also interact with and potentially perturb the structure and function of cellular membranes and associated proteins. The introduction of the sulfone group increases the polarity of the molecule, which may alter the specifics of its membrane partitioning and protein binding characteristics compared to the parent compound.

Table 1: Summary of Chlorpromazine Interactions with Biological Macromolecules

| Interacting Molecule | System/Model | Observed Effect | Reference(s) |

| Phospholipid Bilayers | Supported Lipid Bilayers | Rapid binding, disturbance of molecular ordering, time-dependent disruption. | researchgate.net |

| Phospholipid Membranes | Artificial Liposomes (EPR) | Alteration of membrane surface potential by the ionized form of the drug. | nih.gov |

| Cellular Lipids | Saccharomyces cerevisiae | Time-dependent decrease in total lipid content. | nih.gov |

| Cellular Proteins | MDCK Cells | Efflux from cells is dependent on protein acceptors in the receiver solution. | nih.gov |

Enzyme Activity Modulation and Inhibition Studies (e.g., D-amino acid oxidase, other metabolic enzymes relevant to the compound)

Chlorpromazine and its derivatives have been shown to modulate the activity of various enzymes. A significant focus of research has been on D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia due to its role in metabolizing D-serine, a co-agonist of NMDA receptors. tandfonline.comnih.gov

Studies have demonstrated that chlorpromazine can inhibit human D-amino acid oxidase in vitro. tandfonline.comnih.gov Interestingly, the inhibitory potential of chlorpromazine is enhanced upon exposure to white light, which triggers the formation of chlorpromazine oligomers. These oligomers exhibit a mixed-type inhibition with significantly lower inhibition constants (in the low micromolar range) compared to the parent compound. tandfonline.com

Beyond DAO, chlorpromazine has been reported to affect other enzymes. For instance, it can inhibit adenosine (B11128) triphosphatase (ATPase) activity and lipase (B570770) activity. nih.gov The interaction with metabolic enzymes like cytochrome P450 is crucial for its transformation into metabolites, including the sulfoxide (B87167). nih.gov

Table 2: Inhibition of Human D-Amino Acid Oxidase (DAO) by Chlorpromazine and its Oligomer

| Inhibitor | Inhibition Type | Ki (Inhibition Constant) | Reference(s) |

| Chlorpromazine | Competitive | 0.7 mM | nih.gov |

| Oligomerized Chlorpromazine | Mixed-type | Low micromolar range | tandfonline.com |

Photochemical Reactivity and Formation of Reactive Oxygen Species (ROS) or Free Radicals in Model Systems

Chlorpromazine is well-known for its photochemical reactivity, a property that can lead to the formation of reactive oxygen species (ROS) and free radicals. Upon absorption of light, chlorpromazine can be converted to an excited state, which can then lead to the formation of a cation radical (CPZ•+). researchgate.net This radical species is highly reactive and can participate in various chemical reactions.

The formation of chlorpromazine sulfoxide is a key consequence of the photochemical reactions of chlorpromazine, particularly under aerobic conditions. researchgate.net The reaction can proceed through the interaction of photo-excited chlorpromazine with molecular oxygen. researchgate.net This sulfoxide metabolite is notably persistent and stable, even under further visible light irradiation in the presence of a photocatalyst. researchgate.net

The chlorpromazine cation radical (CPZ•+) has been shown to act as a pro-oxidant, capable of oxidizing biomolecules such as amino acids. researchgate.net Specifically, tryptophan, tyrosine, and cysteine are readily oxidized by this radical. researchgate.net This reactivity highlights a mechanism by which chlorpromazine and its photoproducts can induce oxidative stress at the molecular level.

Subcellular Localization and Interaction Studies in Cellular Models

The subcellular localization of chlorpromazine and its metabolites is crucial for understanding their cellular effects. Studies using cellular models have provided insights into how these compounds distribute within the cell and interact with specific organelles and trafficking pathways.

Research on polarized Madin-Darby canine kidney (MDCK) cells has shown that chlorpromazine treatment can lead to the accumulation of aquaporin-2 (AQP2) in the basolateral plasma membrane. mdpi.com This effect is attributed to the inhibition of clathrin-mediated endocytosis and the depolymerization of F-actin. mdpi.com This indicates that chlorpromazine can significantly perturb protein trafficking and localization within the cell.

While specific studies on the subcellular localization of this compound are scarce, the known effects of the parent compound provide a framework for its potential behavior. As a more polar metabolite, the sulfone derivative might have different partitioning properties within the cell compared to chlorpromazine. Its ability to interact with membranes and proteins suggests it could also influence the localization of various cellular components.

The interaction with cellular membranes, as discussed in section 4.1, is fundamental to its subcellular distribution. The binding of chlorpromazine to intracellular membranes could lead to its accumulation in specific compartments, thereby influencing the function of membrane-associated proteins and enzyme systems.

Theoretical and Computational Modeling of Binding and Reactivity

Theoretical and computational methods, such as molecular docking and quantum chemical calculations, are powerful tools for investigating the interactions and reactivity of molecules like this compound at an atomic level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking simulations have been employed to explore the binding of chlorpromazine and its metabolites to various protein targets. For instance, docking studies have been used to propose a rationale for the electrochemical formation of the S-oxide metabolite by examining its interaction with cytochrome P450 enzymes. nih.gov These simulations showed that the sulfur atom of chlorpromazine could engage in an interaction with the heme-Fe of CYP3A4, suggesting that S-oxidation is a likely metabolic pathway. nih.gov

Molecular dynamics simulations can further refine these binding poses and provide insights into the stability and dynamics of the ligand-receptor complex over time. pharmainfonepal.com While specific molecular dynamics studies for this compound were not found in the initial searches, the methodology is widely applied to understand drug-receptor interactions. Such studies could elucidate how the sulfone group influences the binding affinity and orientation within a target protein's active site compared to the parent chlorpromazine.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can provide detailed information about the electronic structure and reactivity of a molecule. These methods can be used to calculate reactivity descriptors that help predict how a molecule will interact with other species. For example, such calculations can be used to study the reaction mechanisms of related compounds. researchgate.net

For Chlorpromazine Sulfone, quantum chemical calculations could be used to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack and its ability to participate in charge-transfer interactions. Such calculations would be invaluable for rationalizing its photochemical reactivity and its interactions with biological macromolecules.

Structure Activity Relationship Sar of Chlorpromazine Sulfone Hydrochloride: a Comparative Perspective

Influence of Sulfone Moiety on Conformational Dynamics and Stereochemical Features

The three-dimensional structure of phenothiazine (B1677639) derivatives is a critical determinant of their biological activity. Chlorpromazine (B137089) itself adopts a characteristic "butterfly" conformation, where the two phenyl rings are folded along the axis connecting the sulfur and nitrogen atoms of the central ring. researchgate.net This specific spatial arrangement is crucial for its interaction with various receptors.

Comparative Analysis of Receptor Binding Profiles and Downstream Signaling Pathways with Parent Chlorpromazine and Related Metabolites

The antipsychotic effects of chlorpromazine are primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors, with contributions from its binding to serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. wikipedia.orgnih.gov A comparative analysis of the receptor binding profiles of chlorpromazine and its sulfone metabolite reveals a stark difference in activity.

Studies have consistently shown that oxidation of the sulfur atom in the phenothiazine ring leads to a dramatic decrease or complete loss of antipsychotic activity. Research on the metabolites of various phenothiazine drugs, including chlorpromazine, has demonstrated that the ring sulfoxides are "virtually inactive" in dopamine D2 receptor and alpha-1-adrenoceptor binding assays. researchgate.net By extension, the further oxidized sulfone metabolite is also considered to be pharmacologically inactive at these receptors.

Furthermore, a study that specifically investigated the anti-dopamine D₂ and anti-serotonin 5-HT₂A activities of chlorpromazine and its major metabolites concluded that none of the metabolites, which would include the sulfone, possessed any significant anti-5-HT₂A activity. researchgate.net This lack of affinity for these crucial receptors means that chlorpromazine sulfone hydrochloride does not trigger the downstream signaling cascades associated with the therapeutic effects of chlorpromazine. For instance, the blockade of D2 receptors by chlorpromazine modulates intracellular signaling pathways involving cyclic AMP (cAMP), a key second messenger. Given its inability to bind to these receptors, this compound would not be expected to influence these pathways.

The following table summarizes the comparative receptor binding activity:

| Compound | Dopamine D2 Receptor Affinity | Serotonin 5-HT2A Receptor Affinity |

| Chlorpromazine | High | High |

| Chlorpromazine Sulfone | Virtually Inactive | Virtually Inactive |

This table is a qualitative representation based on available research indicating a significant loss of activity for the sulfone metabolite.

Elucidation of Structural Determinants for Observed Biological Activities (or lack thereof)

The observed lack of significant biological activity in this compound can be directly attributed to the structural changes imposed by the sulfone group. The key structural determinants for the antipsychotic activity of phenothiazines include:

The "Butterfly" Conformation: The specific dihedral angle of the phenothiazine ring system is crucial for fitting into the binding pockets of dopamine and serotonin receptors. The alteration of this conformation by the bulky sulfone group likely prevents effective binding.

Electronic Properties: The electron-withdrawing nature of the sulfone group significantly alters the electronic landscape of the aromatic rings. This change can disrupt the necessary π-π stacking and other electronic interactions with amino acid residues within the receptor binding sites.

The Propylamine Side Chain: While the side chain remains unchanged, its orientation relative to the tricyclic system is critical. Changes in the ring's conformation can misalign the terminal amine group, which is essential for anchoring the molecule within the receptor.

In essence, the oxidation to a sulfone disrupts the precise stereoelectronic requirements for receptor recognition and binding, rendering the molecule inactive as an antipsychotic agent.

Computational SAR Approaches for Predictive Modeling

While specific computational SAR studies focused solely on developing a predictive model for the inactivity of this compound are not prevalent in the reviewed literature, the principles from broader QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies on phenothiazines can be applied.

QSAR studies on phenothiazine derivatives have highlighted the importance of certain physicochemical properties for their biological activity, such as hydrophobicity and the presence of hydrogen bond acceptors. nih.gov The introduction of the highly polar sulfone group drastically alters the hydrophobicity and electronic properties of the molecule, which would be reflected in any predictive QSAR model as a significant deviation from the properties required for activity.

Molecular docking simulations, which model the interaction between a ligand and a receptor, could be employed to visualize and quantify the loss of binding affinity. Such a study would likely show that the altered conformation and electronic distribution of chlorpromazine sulfone prevent it from forming the key interactions within the binding pockets of the D2 and 5-HT2A receptors that are observed with the parent chlorpromazine molecule. For example, a docking simulation of chlorpromazine with the D4 dopamine receptor has been described, and a similar approach could be used for a comparative study with the sulfone metabolite. researchgate.net

Environmental Behavior and Ecotoxicological Implications of Chlorpromazine Sulfone Hydrochloride

Environmental Persistence and Degradation Kinetics in Aquatic and Soil Systems

The environmental persistence of chlorpromazine (B137089) (CPZ), the parent compound of its sulfone and sulfoxide (B87167) metabolites, is significantly influenced by photodegradation. In the presence of sunlight, CPZ undergoes relatively rapid degradation in aquatic environments. Studies have shown that complete degradation of CPZ at concentrations of 2 μg L-1 can occur in less than four hours under sunlight irradiation. researchgate.net However, in the absence of light, its persistence increases substantially, with detection in river water for up to four weeks. researchgate.net In the dark at room temperature, the degradation of CPZ is almost negligible, with an estimated half-life of 87.3 weeks. researchgate.net

The primary degradation pathway for CPZ in the environment is through photolytic transformation, which leads to the formation of various byproducts. One of the main and most persistent of these is chlorpromazine sulfoxide (CPZ-SO). nih.gov This transformation occurs through the reaction of CPZ with molecular oxygen, a process that can be accelerated by UV light. nih.gov While CPZ itself is not considered biodegradable according to standard tests, its transformation into other compounds is a key factor in its environmental fate. cabidigitallibrary.org

The kinetics of these degradation processes are complex. For instance, the photocatalytic conversion of CPZ using certain nanoparticles can lead to a 90% removal in 150 minutes under UV irradiation. nih.gov However, the resulting chlorpromazine sulfoxide is notably stable, especially under visible light, even in the presence of a photocatalyst. nih.gov This suggests that while the parent compound may be removed from the environment, it is replaced by a more persistent transformation product.

Information on the persistence and degradation of chlorpromazine sulfone is largely absent from scientific literature. However, it is plausible that it could be formed from the further oxidation of chlorpromazine sulfoxide. ymaws.com

Sorption, Leaching, and Bioavailability in Environmental Compartments

The behavior of chlorpromazine in soil and sediment is characterized by strong adsorption. Studies have demonstrated that CPZ adsorbs very strongly to sediment, which limits its mobility in the water column. researchgate.netnih.gov This high sorption potential means that the compound is likely to accumulate in the solid phases of aquatic and terrestrial environments. The degradation products that retain the core promazine (B1679182) structure also exhibit a significant capacity for sorption. researchgate.net

The bioavailability of drugs and their metabolites in aquatic organisms is a complex process influenced by factors such as water solubility, lipophilicity, and the physiological characteristics of the species. nih.gov For compounds with high lipophilicity, like many phenothiazines, there is a tendency to adhere to organic matter and surfaces in the water, which can reduce their direct bioavailability to aquatic organisms. ymaws.com

While specific data on the sorption, leaching, and bioavailability of chlorpromazine sulfone hydrochloride is not available, the general behavior of phenothiazine (B1677639) derivatives suggests that the compound's mobility in soil would be limited by its sorption to organic matter. The bioavailability to aquatic organisms would depend on its partitioning between water and sediment, as well as its specific physicochemical properties.

Formation of Environmentally Persistent Transformation Products

The degradation of chlorpromazine in the environment leads to the formation of numerous transformation products. Research has identified as many as 61 different abiotic and biotic transformation products formed during various degradation tests. cabidigitallibrary.org Photodegradation, in particular, results in a multitude of photoproducts, with 57 being identified in one study. cabidigitallibrary.org

The most prominently cited and persistent transformation product of chlorpromazine is chlorpromazine sulfoxide (CPZ-SO) . researchgate.netnih.gov This compound is formed through the oxidation of the sulfur atom in the phenothiazine ring and is highly stable, particularly under visible light. nih.gov Other identified degradation products include hydroxylated and oxidized forms, such as 2-hydroxypromazine (B30050) and 2-hydroxypromazine sulfoxide. researchgate.net In the longer term, the breakdown of the phenothiazine core can lead to the formation of benzo researchgate.netnih.govthiazin-6-ol derivatives, which have been observed as major and relatively stable products after 20 weeks in non-forced conditions. researchgate.net

While the formation of chlorpromazine sulfone from the further oxidation of chlorpromazine sulfoxide is considered a possibility, there is a lack of direct experimental evidence confirming this pathway in environmental systems and detailing its persistence. ymaws.com The potential for these transformation products to have their own environmental and toxicological profiles underscores the importance of understanding the complete degradation pathway of the parent compound. researchgate.netcabidigitallibrary.org

Ecotoxicological Studies in Model Organisms

The ecotoxicological effects of chlorpromazine have been investigated in various aquatic organisms, revealing a notable level of toxicity. Even at trace levels, CPZ has the potential to cause significant harm to aquatic ecosystems. researchgate.net

Studies on the zooplankton species Brachionus calyciflorus have demonstrated that chlorpromazine is highly toxic, with its toxicity increasing at higher temperatures. researchgate.net The 24-hour median lethal concentration (LC50) for this species decreased from 1.795 mg/L at 18°C to 0.833 mg/L at 32°C. researchgate.net Exposure to CPZ also significantly impacted the life cycle of these organisms, leading to decreased life expectancy, net reproduction rate, and population growth rate. researchgate.net

It is important to note that the transformation products of chlorpromazine may also exhibit toxicity, in some cases similar to or even greater than the parent compound. researchgate.net However, there is a significant lack of ecotoxicological data for the majority of these degradation products, including chlorpromazine sulfone. cabidigitallibrary.org The potential for adverse effects from these numerous transformation products highlights a critical area for future research in environmental toxicology. researchgate.netcabidigitallibrary.org

Interactive Data Table: Acute Toxicity of Chlorpromazine to Brachionus calyciflorus

| Temperature (°C) | 24-hour LC50 (mg/L) |

| 18 | 1.795 |

| 25 | 1.242 |

| 32 | 0.833 |

Emerging Research Avenues and Methodological Advancements for Chlorpromazine Sulfone Hydrochloride

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The full impact of chlorpromazine (B137089) metabolites, including the sulfone, on biological systems is not yet completely understood. Omics technologies—genomics, proteomics, and metabolomics—offer a powerful, systems-level approach to unravel the complex mechanisms of action and potential toxicity of Chlorpromazine Sulfone Hydrochloride.

By exposing relevant cell cultures or model organisms to this compound, researchers can employ:

Transcriptomics: To identify changes in gene expression profiles, revealing the cellular pathways affected by the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications, offering direct insight into the functional changes within the cell.

Metabolomics: To detect global changes in the cellular metabolome, identifying endogenous metabolites and pathways that are perturbed by the presence of the compound.

This integrated approach can help build a comprehensive picture of the compound's biological activity, moving beyond single-target interactions to a network-level understanding.

Development of Advanced In Vitro Models for Studying Complex Biological Interactions

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human organs. youtube.comresearchgate.net Advanced in vitro models, particularly organ-on-a-chip (OOC) technologies, are emerging as superior platforms for studying the biological interactions of drug metabolites like this compound. youtube.comnih.gov

These microfluidic devices are capable of culturing human cells in a 3D matrix, complete with mechanical cues and fluid flow that mimic the physiological conditions of a specific organ. youtube.comnih.govnih.gov For instance:

A liver-on-a-chip model could be used to study the formation of Chlorpromazine Sulfone from its parent compound and its subsequent effects on liver cell function and viability. nih.govportlandpress.com

A brain-on-a-chip could investigate the potential for this compound to cross the blood-brain barrier and exert any neurological effects. nih.gov

Multi-organ chips integrating gut, liver, and kidney models can simulate the absorption, metabolism, and excretion of chlorpromazine and its metabolites, providing a more holistic view of its pharmacokinetics and potential for organ-specific toxicity. nih.govportlandpress.com

These models offer a more human-relevant and ethically sound alternative to animal testing for predicting compound efficacy and toxicity. researchgate.net

Table 1: Applications of Organ-on-a-Chip (OOC) in Metabolite Research

| OOC Model | Research Application for this compound | Potential Insights |

| Liver-on-a-Chip | Investigate the metabolic pathway from chlorpromazine to its sulfone. Assess hepatotoxicity of the sulfone metabolite. | Rate of formation, enzyme kinetics, potential for drug-induced liver injury. |

| Kidney-on-a-Chip | Study the renal clearance and potential nephrotoxicity of the compound. | Excretion rates, mechanism of renal transport, toxicity to kidney cells. |

| Brain-on-a-Chip | Determine the ability to cross the blood-brain barrier and potential neurotoxic effects. | Central nervous system penetration, effects on neuronal and glial cells. |

| Multi-Organ-Chip | Simulate the systemic journey from absorption and metabolism to excretion. | Overall pharmacokinetic profile, inter-organ toxicity effects. nih.govportlandpress.com |

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Environmental Fate

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and environmental sciences. nih.gov These computational tools can analyze vast datasets to predict the properties and behavior of molecules, offering a rapid and cost-effective way to assess compounds like this compound. sciencedaily.comnih.gov

Key applications include:

Reactivity Prediction: ML models, trained on large databases of chemical reactions, can predict the likely sites of metabolism on a molecule and the structures of potential metabolites. nih.gov This can help researchers anticipate the formation of the sulfone from chlorpromazine under various biological or environmental conditions.

Environmental Fate Modeling: AI can be used to predict how a compound will behave in the environment. For this compound, models could forecast its persistence, potential for bioaccumulation, and degradation pathways in soil and water systems. This is critical, as studies have shown that chlorpromazine itself can be persistent and form numerous degradation products in aquatic environments. nih.gov

Toxicity Prediction: By analyzing structure-activity relationships, ML algorithms can predict the potential toxicity of a molecule, helping to prioritize compounds for further experimental testing. nih.gov

Recent research has demonstrated the power of combining automated experiments with AI to create a "reactome" that can accelerate the understanding of chemical reactivity for pharmaceutical compounds. sciencedaily.com

Novel Synthetic Strategies for Isotope-Labeled or Analog Compounds for Research Applications

To conduct many of the advanced studies described above, researchers require access to pure standards of this compound and its isotopically labeled variants. Novel synthetic strategies are key to enabling this research. The synthesis of chlorpromazine typically involves the alkylation of 2-chlorophenothiazine (B30676). gpatindia.com

Emerging research in this area focuses on:

Isotope Labeling: Developing efficient methods to incorporate stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecular structure of Chlorpromazine Sulfone. These labeled compounds are invaluable for quantitative analysis in complex biological or environmental samples using mass spectrometry and for elucidating metabolic pathways.

Analog Synthesis: The synthesis of a series of analogs, where specific parts of the molecule are systematically modified, can provide crucial insights into structure-activity relationships. oup.com For example, synthesizing analogs of the sulfone with different alkyl side chains could help determine which parts of the molecule are critical for any observed biological activity. oup.com

These synthetic efforts provide the essential tools needed for detailed mechanistic and quantitative investigations.

Exploration of Unconventional Transformation Pathways in Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a class of environmental remediation techniques that use highly reactive species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants. mdpi.com The photodegradation of chlorpromazine is known to produce a variety of transformation products, including the promazine (B1679182) cation radical and chlorpromazine sulfoxide (B87167). nih.govrsc.org

Further research into the behavior of chlorpromazine and its metabolites in AOPs could reveal:

Formation of Sulfone: Investigating AOPs like UV/H₂O₂ or photo-Fenton processes could clarify the precise conditions under which chlorpromazine sulfoxide is further oxidized to Chlorpromazine Sulfone. mdpi.com

Novel Degradation Products: These powerful oxidative processes may lead to the formation of previously unidentified, unconventional transformation products resulting from the breakdown of the phenothiazine (B1677639) ring system. nih.gov

Degradation Kinetics: Studying the reaction kinetics can determine the efficiency of various AOPs in completely mineralizing the parent drug and its metabolites, providing crucial data for designing effective water treatment strategies. mdpi.com

Understanding these transformation pathways is essential for assessing the full environmental impact of the drug and for developing methods to mitigate it.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Chlorpromazine Sulfone Hydrochloride and its degradation products in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is a validated approach. For example, amino-bonded microparticulate columns enable separation of this compound from its sulfoxide and sulfone derivatives, even at 0.1% contamination levels. Fluorometric detection modes can be adjusted to differentiate parent compounds from oxidation products . The USP monograph outlines a protocol using sodium bisulfite and ether extraction to isolate sulfoxide impurities, followed by methanol dissolution and chromatographic quantification .

Q. How can researchers ensure the stability of this compound in aqueous solutions during experimental studies?

- Methodological Answer : Degradation in aqueous media is primarily oxidative. To mitigate this, dissolved oxygen should be removed via nitrogen purging before sterilization. Increasing nitrogen purity (≥99.99%) and extending purging duration (e.g., 30–60 minutes) reduces oxidation risks. Adding oxygen-absorbing excipients like ascorbic acid (0.1–0.5% w/v) to formulations further stabilizes the compound .

Q. What reference standards are critical for impurity profiling of this compound?

- Methodological Answer : Pharmacopeial guidelines (e.g., USP/EP) require certified reference materials for impurities such as Chlorpromazine Sulfoxide (CAS 969-99-3) and this compound (CAS 18683-73-3). These standards enable quantification via HPLC-MS, ensuring compliance with impurity limits (0.15–0.3% normalized to the parent compound) .

Advanced Research Questions

Q. What are the dominant metabolic pathways of this compound in vivo, and how can they be experimentally mapped?

- Methodological Answer : In vivo metabolism studies using Wistar rats (e.g., 24-hour urine collection post-gavage) combined with GC-MS analysis under electron impact (EI) and positive chemical ionization (PCI) modes can identify metabolites. Key metabolites include 7-hydroxychlorpromazine, desmethylchlorpromazine sulfoxide, and N-acetyl derivatives. Solid-phase extraction (SPE) and enzymatic hydrolysis (β-glucuronidase) improve metabolite recovery .

Q. How do degradation products of this compound influence its pharmacological activity?

- Methodological Answer : Oxidation products like Chlorpromazine N-S-dioxide exhibit reduced dopamine receptor binding affinity compared to the parent compound. In vitro assays (e.g., radioligand binding studies on D2 receptors) and cytotoxicity screens (e.g., MTT assays on neuronal cell lines) are used to assess activity loss. Impurity-induced opalescence in formulations can also indicate instability, requiring accelerated stability testing (40°C/75% RH for 6 months) .

Q. What electrochemical mechanisms underlie the oxidation of this compound, and how can they be modeled?

- Methodological Answer : Controlled potential coulometry in 9 N sulfuric acid reveals a two-step, one-electron oxidation process via a semiquinone radical intermediate. Rotating platinum electrode polarography confirms this mechanism. Researchers can simulate degradation kinetics using cyclic voltammetry (scan rate: 100 mV/s) and correlate spectral absorbance changes (λmax = 254 nm) with oxidation states .

Q. How can Resonance Rayleigh Scattering (RRS) spectroscopy improve simultaneous quantification of Chlorpromazine derivatives in complex matrices?

- Methodological Answer : RRS paired with molybdate ammonium reaction generates distinct scattering signals for this compound and structurally similar compounds (e.g., promethazine). Optimization of pH (4.5–5.5) and molybdate concentration (0.1 mM) enhances selectivity. Calibration curves (0.1–10 µg/mL) show linearity (R² > 0.995), with detection limits as low as 0.05 µg/mL .

Data Contradiction Analysis

Q. Discrepancies in reported degradation pathways: How to resolve conflicts between LC-MS and electrochemical data?

- Methodological Answer : LC-MS identifies sulfone and N-oxide derivatives as primary degradation products , whereas electrochemical studies emphasize radical intermediates . To reconcile these, use hyphenated techniques like LC-EC-MS, which couples electrochemical cells with mass spectrometry to capture transient species. Controlled oxidative stress conditions (e.g., H2O2 titration) can also bridge experimental models .

Experimental Design Considerations

Q. What in vitro models best predict the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer : Immortalized human brain endothelial cells (hCMEC/D3) in Transwell assays (TEER ≥ 150 Ω·cm²) are validated for BBB permeability studies. Apparent permeability coefficients (Papp) should be calculated with LC-MS quantification of apical-to-basolateral transport over 120 minutes. Parallel artificial membrane permeability assays (PAMPA) using porcine brain lipid extracts provide supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.